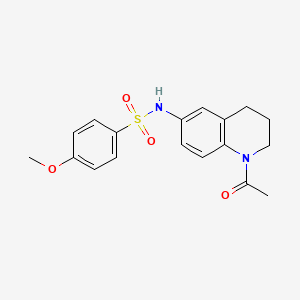

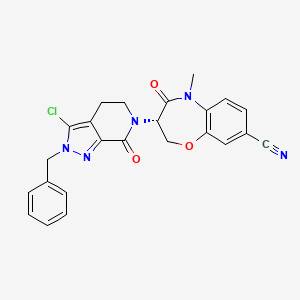

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, commonly known as ATQ, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been identified as a promising drug candidate due to its ability to inhibit the activity of certain enzymes and proteins in the body. In

Applications De Recherche Scientifique

Fluorophore Research

- Study of Analogues of Zinquin-Related Fluorophore : The synthesis of methoxy isomers of a compound related to Zinquin ester, a specific fluorophore for Zn(II), has been reported. These compounds exhibited a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) and formed fluorescent complexes with Zn(II), except for the 5-methoxy compound. This highlights their potential use in fluorescence studies involving zinc (Kimber et al., 2003).

Enzyme Inhibition

- Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II : A study describes the inhibitory effects of a methoxybenzenesulfonamide compound, KN-93, on CaMKII activity. This compound was found to inhibit dopamine levels in cells, suggesting its potential application in understanding and manipulating kinase activity related to neurotransmitter production (Sumi et al., 1991).

- Potential Therapeutic Agents for Alzheimer’s Disease : Sulfonamides derived from methoxyphenethylamine have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds show promise as potential therapeutic agents in the treatment of Alzheimer's disease (Abbasi et al., 2018).

Antimicrobial Study

- Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide : The synthesized compound and its metal oxinates were evaluated for antimicrobial activity, showing significantly higher activity compared to their parent compounds (Vanparia et al., 2010).

Receptor Antagonist Research

- 5-HT6 Receptor Antagonists : A compound with the structure N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, known as SB-399885, was found to be a potent antagonist of the 5-HT6 receptor, displaying cognitive enhancing properties in animal models. This compound's effectiveness in enhancing cholinergic function suggests its potential application in treating cognitive deficits, as seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Catalysis and Synthesis

- Rhodium-Catalyzed Cyanation of C-H Bonds : The cyanation of chelation assisted C-H bonds using a methoxybenzenesulfonamide compound was explored. This method enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's utility in facilitating specific chemical reactions (Chaitanya et al., 2013).

Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C

- Isoquinolinesulfonamides as Potent Inhibitors : Research into isoquinolinesulfonamides, including variants of methoxybenzenesulfonamides, demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This suggests their application in studying and potentially manipulating kinase-related cellular processes (Hidaka et al., 1984).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFBVDISJQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide](/img/structure/B2918138.png)

![2-Chloro-N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methylpropanamide](/img/structure/B2918141.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)

![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)